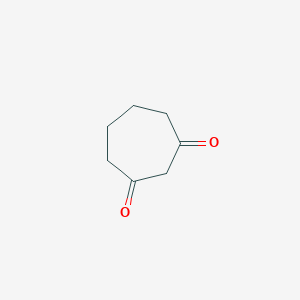

Cicloheptano-1,3-diona

Descripción general

Descripción

Cycloheptane-1,3-dione, also known as cycloheptanone, is a seven-membered cyclic ketone with a molecular formula of C7H12O2. It is a colorless liquid that is insoluble in water and has a characteristic odor. Cycloheptane-1,3-dione is used in a variety of industrial applications, including as a solvent in the production of pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. This compound has also been studied for its potential therapeutic applications in the treatment of a range of diseases, including cancer.

Aplicaciones Científicas De Investigación

Síntesis de sondas químicas

Cicloheptano-1,3-diona: se utiliza en la síntesis de sondas químicas que están específicamente diseñadas para el etiquetado selectivo de proteínas de ácido sulfúrico . Estas sondas son cruciales para estudiar las modificaciones e interacciones de las proteínas, lo que puede proporcionar información sobre los procesos celulares y los mecanismos de la enfermedad.

Reactivo para la síntesis de perhidroazulenos

Este compuesto sirve como un reactivo versátil en la síntesis de perhidroazulenos . Los perhidroazulenos tienen un potencial significativo en el desarrollo de nuevos agentes terapéuticos debido a su similitud estructural con los compuestos naturales que poseen actividad biológica.

Producción de análogos de prostaglandinas

1,3-Cicloheptanodiona: se utiliza en la síntesis de productos de prostaglandina . Las prostaglandinas son ácidos grasos insaturados biológicamente activos que desempeñan un papel clave en la inflamación y otras funciones fisiológicas. Los análogos sintéticos pueden usarse en medicina para imitar o inhibir los efectos de las prostaglandinas naturales.

Condensación de Knoevenagel

El compuesto es un ingrediente clave en las reacciones de condensación de Knoevenagel para producir productos de Knoevenagel . Estos productos son intermediarios importantes en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos y agroquímicos.

Desarrollo de fármacos

Se ha desarrollado una síntesis práctica de This compound para facilitar la preparación de cantidades multikilogramos de posibles candidatos a fármacos . Esta síntesis evita el uso de metales pesados o reactivos explosivos, lo que la hace más segura y adecuada para la producción de fármacos a gran escala.

Pruebas moleculares

En el campo de las pruebas moleculares, 1,3-Cicloheptanodiona forma parte del proceso de extracción y análisis de ADN y ARN . Contribuye al desarrollo de soluciones digitales y métodos de espectroscopia que son esenciales para el análisis elemental e isotópico en diversas aplicaciones de investigación.

Mecanismo De Acción

Target of Action

Cycloheptane-1,3-dione, also known as 1,3-Cycloheptanedione, is a versatile biochemical reagent . It is used in the synthesis of various biological materials and organic compounds for life science-related research . .

Mode of Action

It is known to be involved in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions .

Biochemical Pathways

Cycloheptane-1,3-dione is involved in several synthetic pathways. For instance, it has been used in the synthesis of perhydroazulenes, prostaglandin products (biologically active unsaturated 20-carbon fatty acids including a 5-carbon ring, derived enzymatically), and Knoevenagel products . .

Result of Action

The result of Cycloheptane-1,3-dione’s action is the production of various compounds through chemical reactions . These include perhydroazulenes, prostaglandin products, and Knoevenagel products . The specific molecular and cellular effects of these compounds would depend on their individual properties and functions.

Action Environment

The action of Cycloheptane-1,3-dione can be influenced by various environmental factors. For instance, the synthesis of Cycloheptane-1,3-dione from cyclopentanone proceeds in 58-64% overall yield and requires no purification of intermediates . .

Safety and Hazards

Cycloheptane-1,3-dione can cause harm if swallowed and enters airways. It is highly flammable and can present a fire risk in certain conditions. Direct contact with the skin or eyes may result in irritation or injury. Inhalation or ingestion of Cycloheptane-1,3-dione can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems .

Direcciones Futuras

Cycloheptane-1,3-dione has numerous applications in the field of chemistry, particularly in the synthesis of other organic compounds. It is often used as a non-polar solvent in chemical reactions, thanks to its low reactivity. In addition, it serves as a starting material in the creation of more complex cyclic compounds in synthetic organic chemistry .

Análisis Bioquímico

Cellular Effects

It’s known to be used in the synthesis of chemical probes for selective labeling of sulfuric acid proteins

Molecular Mechanism

It’s known to participate in the synthesis of perhydroazulenes, prostaglandin products, and Knoevenagel products

Metabolic Pathways

Cycloheptane-1,3-dione is involved in the keto-enol tautomerization process

Propiedades

IUPAC Name |

cycloheptane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399029 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-18-9 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)